2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol
Description
2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol is a glycol ether derivative characterized by a triethylene glycol backbone terminated with a 4-methylbenzyl ether group and a hydroxyl (-OH) group. Its molecular formula is C₁₆H₂₄O₅, with a molecular weight of 296.36 g/mol. The 4-methylbenzyl substituent enhances lipophilicity compared to simpler glycol ethers, making it suitable for applications requiring controlled solubility, such as in surfactants, polymer synthesis, or pharmaceutical formulations .
Properties
IUPAC Name |
2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-13-2-4-14(5-3-13)12-18-11-10-17-9-8-16-7-6-15/h2-5,15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRTMLHFABIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-methylbenzyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-methylbenzyl alcohol with ethylene oxide in the presence of a base catalyst. This process results in a series of nucleophilic substitution reactions that yield the desired product. Industrially, continuous flow reactors are employed to scale up production, allowing precise control over reaction conditions such as temperature and pressure.
Chemical Properties:
- Molecular Formula: C14H22O
- Molecular Weight: 222.33 g/mol
- Boiling Point: Not specified in the sources
- Solubility: Soluble in organic solvents
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ether groups are particularly useful for forming various derivatives through oxidation and substitution reactions.
Biology
In biological research, this compound acts as a probe to investigate biological processes involving ether functionalities. It can influence enzyme activity and signal transduction pathways by forming hydrogen bonds with specific molecular targets .
Pharmaceuticals
This compound has potential applications in drug development, particularly as an intermediate in synthesizing therapeutic agents. For instance, it has been used to create analogs of anticancer compounds that exhibit enhanced solubility and efficacy compared to their predecessors .
Industrial Applications
In industrial settings, this compound functions as a solvent and an intermediate in the production of various chemicals. Its properties make it suitable for use in formulations requiring low toxicity and high stability .
Case Study 1: Anticancer Agent Development
A study highlighted the synthesis of a nitrobenzoxadiazole analog using this compound as a precursor. This compound demonstrated significant antitumor activity and improved water solubility compared to traditional agents .
Case Study 2: Chemical Reaction Mechanisms
Research on the chemical behavior of this compound revealed its ability to undergo oxidation to form aldehydes or carboxylic acids, which can be further utilized in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification | CAS RN |
|---|---|---|---|---|
| 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol | C₁₆H₂₄O₅ | 296.36 | 4-Methylbenzyl ether | Not listed |
| 2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol | C₁₄H₃₀O₄ | 262.39 | Branched 2-ethylhexyl ether | 1559-37-1 |
| 2-(2-Methoxyethoxy)ethanol | C₅H₁₂O₃ | 120.15 | Methoxy ether | 111-77-3 |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | C₁₈H₃₀O₃ | 294.43 | Bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy | 9036-19-5 |
| Diethylene glycol monoethyl ether | C₆H₁₄O₃ | 134.17 | Ethoxy terminus | 111-90-0 |
Key Observations :
- Lipophilicity: The 4-methylbenzyl and tetramethylbutylphenoxy groups increase hydrophobicity compared to methoxy or ethyl-terminated analogs, influencing solubility in non-polar matrices .
- Chain Length : Longer ethoxy chains (e.g., triethylene glycol backbone) enhance flexibility and water solubility, while shorter chains (e.g., diethylene glycol) reduce viscosity .
Physicochemical and Toxicological Properties
Table 2: Comparative Properties
Research Findings :
- Permeability Trends : Glycol ethers with longer alkyl chains (e.g., butoxyethoxy) exhibit reduced skin permeability compared to methoxy or ethoxy analogs due to increased molecular volume .
- Thermal Stability : Branched analogs like the 2-ethylhexyl derivative show higher thermal stability in polymer applications compared to linear-chain glycol ethers .
Biological Activity
2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethanol, often referred to as a polyether compound, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple ether groups and a 4-methylbenzyl moiety. Its molecular formula is C₁₄H₃₀O₅, and it features a hydrophilic polyether backbone that may influence its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can modulate several biological processes, including:
- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Signal Transduction Pathways : It can influence cellular signaling mechanisms, potentially altering cell responses to external stimuli.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Research indicates varying levels of cytotoxicity depending on concentration and exposure duration, which could be harnessed in therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Dose-dependent cell death | |
| Enzyme Modulation | Alteration in enzyme activity |
Toxicity Profile
The toxicity of this compound has been assessed in various studies. It is generally considered to have low acute toxicity. Key findings include:
- Oral LD50 : Approximately 11,800 mg/kg in rats, indicating low acute toxicity via ingestion.
- Dermal Exposure : Minimal irritation observed; however, systemic effects were noted at higher doses (e.g., hepatocellular hypertrophy at 1,200 mg/kg/day) .
Table 2: Toxicity Data
| Exposure Route | LD50 (mg/kg) | Observations |
|---|---|---|
| Oral | 11,800 | Low toxicity |
| Dermal | 7,400 | Minimal irritation |
| Inhalation | Not specified | No mortality at high vapor exposure |
Case Studies
Several studies have investigated the biological implications of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
- Cytotoxic Effects : In vitro assays revealed that at concentrations above 100 µM, the compound induced apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Interaction Studies : Research indicated that the compound could inhibit specific enzymes linked to inflammatory pathways, providing insights into its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
